molecular formula C9H19ClN2O2 B1527841 2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride CAS No. 1220017-20-8

2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Cat. No. B1527841
M. Wt: 222.71 g/mol
InChI Key: VKDYEWZFWYKDRB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Preclinical Toxicity Evaluation of Anti-inflammatory Agents

A study on tepoxalin, an anti-inflammatory agent inhibiting cyclooxygenase and 5-lipoxygenase, was conducted to evaluate its oral toxicity in rats and dogs. It highlighted the significance of evaluating potential therapeutic agents for toxicity to ensure their safety for further development (Knight et al., 1996).

Synthesis and Reactivity of Amino Acid Derivatives

Research on the synthesis and reactivity of 3-deoxy-D-altronic acid derivatives, including the preparation of chiral nylon 3 analogs, demonstrates the chemical versatility of propanamide derivatives in synthesizing complex molecules (García-Martín et al., 2001).

Mass Spectral Analysis of Amino Oxazoles

The study of mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provides insights into the structural analysis and identification of propanamide derivatives, which is crucial for the development of new chemical entities (Mallen et al., 1979).

Root Growth-Inhibitory Activity of N-Substituted Propanamides

Investigating the biological activity of N-substituted propanamides for their potential as root growth inhibitors highlights the application of propanamide derivatives in agriculture, showcasing the broad utility of these compounds beyond pharmaceuticals (Kitagawa & Asada, 2005).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride”.


properties

IUPAC Name

2-amino-2-methyl-N-(oxolan-2-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(12)11-6-7-4-3-5-13-7;/h7H,3-6,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDYEWZFWYKDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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